![molecular formula C28H29N5O5 B2532968 3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide CAS No. 899909-85-4](/img/no-structure.png)

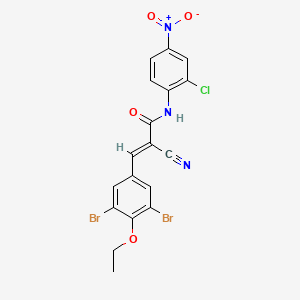

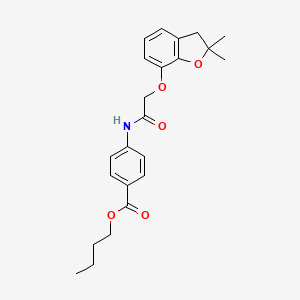

3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide is a useful research compound. Its molecular formula is C28H29N5O5 and its molecular weight is 515.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hybrid Anticonvulsant Agents

A study focused on synthesizing hybrid molecules that combine chemical fragments of well-known antiepileptic drugs (AEDs) like ethosuximide, levetiracetam, and lacosamide. This approach led to the creation of compounds with broad spectra of activity across various preclinical seizure models. Notably, one molecule demonstrated high protection without impairing motor coordination, highlighting a significant safety profile compared to existing AEDs (Kamiński et al., 2015).

Antihypertensive Activity

Another research avenue explored the synthesis and testing of derivatives for their potential to reduce blood pressure in spontaneously hypertensive rats. Certain compounds exhibited effective antihypertensive activity at low oral doses, with some also demonstrating alpha-adrenoceptor blocking effects. This study opens the door to new therapeutic options for hypertension management (Sekiya et al., 1983).

Cyclization Reactions

Investigations into cyclization of cyanamides with various substrates led to the synthesis of diverse quinazolinone derivatives. These reactions provide a versatile method for creating compounds with potential biological activity, showcasing the adaptability of quinazolinone chemistry in synthesizing novel therapeutic agents (Shikhaliev et al., 2008).

Antibacterial and Antitumor Activity

Studies on quinazolinone derivatives have also revealed their potential in fighting bacterial infections and cancer. Synthesis of enantiomers of temafloxacin hydrochloride showed promising antibacterial activities, with minor differences in in vivo activities but similar pharmacological profiles. This suggests the versatility of quinazolinone structures in developing broad-spectrum antimicrobial agents (Chu et al., 1991). Moreover, novel series of benzyl-substituted quinazolinones exhibited broad-spectrum antitumor activity, highlighting their potential as therapeutic agents against various cancer cell lines (Al-Suwaidan et al., 2016).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine with 2-aminobenzoic acid to form 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-aminobenzoic acid. This intermediate is then cyclized with ethyl acetoacetate to form 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,4-dihydroquinazoline-2,4-dione. The final compound is obtained by reacting this intermediate with 2-furylmethylamine and propanoyl chloride.", "Starting Materials": [ "2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine", "2-aminobenzoic acid", "ethyl acetoacetate", "2-furylmethylamine", "propanoyl chloride" ], "Reaction": [ "Condensation of 2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine with 2-aminobenzoic acid in the presence of a coupling agent such as EDC or DCC to form 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-aminobenzoic acid.", "Cyclization of the intermediate with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,4-dihydroquinazoline-2,4-dione.", "Reaction of the intermediate with 2-furylmethylamine in the presence of a base such as potassium carbonate to form the final intermediate.", "Acylation of the final intermediate with propanoyl chloride in the presence of a base such as triethylamine to form the final compound." ] } | |

CAS-Nummer |

899909-85-4 |

Molekularformel |

C28H29N5O5 |

Molekulargewicht |

515.57 |

IUPAC-Name |

3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |

InChI |

InChI=1S/C28H29N5O5/c34-25(29-19-22-9-6-18-38-22)12-13-32-27(36)23-10-4-5-11-24(23)33(28(32)37)20-26(35)31-16-14-30(15-17-31)21-7-2-1-3-8-21/h1-11,18H,12-17,19-20H2,(H,29,34) |

InChI-Schlüssel |

FQEQFUDJBMEQEX-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC(=O)NCC5=CC=CO5 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]piperazine](/img/structure/B2532885.png)

![(E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2532888.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2532890.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2532892.png)

![2-[5-amino-4-(methylsulfonyl)-3-(methylthio)-1H-pyrazol-1-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2532893.png)

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2532894.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2532895.png)

![5-(benzo[d]thiazol-2-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2532896.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2532903.png)